BenchChemオンラインストアへようこそ!

Cowanin

Notch signaling γ-secretase inhibitor leukemia

Cowanin is a tetraoxygenated prenylated xanthone first isolated from Garcinia cowa Roxb. in 1994.

Molecular Formula C29H34O6
Molecular Weight 478.6 g/mol
CAS No. 21044-85-9
Cat. No. B600278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCowanin
CAS21044-85-9
Synonyms1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-3,6,8-trihydroxy-2-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Molecular FormulaC29H34O6
Molecular Weight478.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H34O6/c1-16(2)8-7-9-18(5)11-13-20-25-23(15-22(31)29(20)34-6)35-24-14-21(30)19(12-10-17(3)4)27(32)26(24)28(25)33/h8,10-11,14-15,30-32H,7,9,12-13H2,1-6H3/b18-11+
InChIKeyGVDDDYKLKUMEGV-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cowanin (CAS 21044-85-9) Procurement Guide: Verified Bioactivity and Differentiation Data for a Prenylated Xanthone Notch Inhibitor


Cowanin is a tetraoxygenated prenylated xanthone first isolated from Garcinia cowa Roxb. in 1994 [1]. It belongs to the class of 8-prenylated xanthones and exhibits a unique polypharmacological profile, most notably inhibiting the Notch signaling pathway (IC50 2.4 µM) via accelerated degradation of nicastrin, a component of the γ-secretase complex [2]. Unlike conventional γ-secretase inhibitors such as DAPT, cowanin demonstrates stronger cancer-cell-selective cytotoxicity while sparing normal cells, and it also shows potent cholinesterase inhibition [2][3].

Why In-Class Xanthones Cannot Simply Substitute for Cowanin Without Bioactivity Verification


Superficially similar prenylated xanthones from Garcinia species—such as cowanol, norcowanin, or α-mangostin—differ critically in their substitution patterns (geranyl vs. prenyl vs. hydrogen at C-2 and C-8), leading to divergent target engagement [1]. For instance, cowanol, which differs from cowanin by a single double bond in its side chain, clusters with cowanin in cholinesterase assays but has not been shown to induce nicastrin degradation or exhibit the same cancer-cell selectivity [2][3]. Even well-characterized γ-secretase inhibitors like DAPT, though more potent on the Notch luciferase reporter (IC50 0.12 µM), lack cowanin's nicastrin-targeting mechanism and are far less cytotoxic to HPB-ALL leukemia cells (IC50 >20 µM vs. 7.5 µM) [2]. Thus, substitution based solely on class membership risks losing the therapeutic window and mechanistic novelty that cowanin provides.

Quantitative Comparative Evidence: Where Cowanin Demonstrates Verified Differentiation


Cowanin vs. DAPT: Cancer-Cell Cytotoxicity Despite Weaker Notch Reporter Inhibition

In a luciferase-based Notch signaling assay, cowanin inhibited the pathway with an IC50 of 2.4 µM, whereas the classic γ-secretase inhibitor DAPT was approximately 20-fold more potent (IC50 0.12 µM) [1]. However, when evaluated for cytotoxicity against human leukemic HPB-ALL cells, cowanin displayed an IC50 of 7.5 µM—markedly stronger than DAPT (IC50 >20 µM). In normal human embryonic kidney HEK293 cells, cowanin's IC50 was 15.1 µM, indicating a selectivity window [1].

Notch signaling γ-secretase inhibitor leukemia HPB-ALL

Cowanin vs. DAPT and Other γ-Secretase Inhibitors: First-In-Class Nicastrin Degradation Mechanism

Western blot analysis in HPB-ALL cells revealed that cowanin selectively reduces nicastrin protein levels without affecting presenilin-1, PEN-2, or APH-1. The degradation was shown to be proteasome-mediated and preferentially targeted immature nicastrin [1]. This mechanism is structurally distinct from that of DAPT and other γ-secretase inhibitors, which typically occupy the catalytic site of presenilin. No other known natural product has been reported to inhibit Notch signaling through nicastrin destabilization [1].

nicastrin degradation γ-secretase complex Notch signaling mechanism of action

Cowanin vs. Normal Cells: Selective Cytotoxicity in Colorectal Cancer Models

In the LoVo human colorectal adenocarcinoma cell line, cowanin exhibited an IC50 of 11 ± 0.50 µg/mL after 48 h, whereas in the non-cancerous COS-7 cell line the IC50 was 23.21 ± 1.73 µg/mL, yielding a selectivity index of approximately 2.1 [1]. Cowanin-induced apoptosis was accompanied by decreased Bcl-2, increased Bax, caspase-9/-7 activation, and modulation of MAPK/Akt pathways [1].

colorectal cancer LoVo cells cytotoxicity cancer selectivity

Cowanin vs. Galanthamine: Superior Cholinesterase Inhibition Potency

Geranylated xanthones including cowanin exhibited acetylcholinesterase (AChE) inhibitory activity with IC50 values in the range of 0.33–1.09 µM and butyrylcholinesterase (BChE) inhibition with IC50 values of 0.048–1.84 µM, surpassing the reference drug galanthamine (AChE IC50 ~0.41 µM; BChE IC50 >20 µM) [1]. Among the series, cowanin contributed to the overall potent inhibition profile characteristic of the C-8 geranylated xanthone scaffold, and molecular docking confirmed favorable binding at both the catalytic and peripheral anionic sites of AChE and BChE [1].

acetylcholinesterase butyrylcholinesterase neurodegeneration galanthamine

Recommended Application Scenarios for Cowanin Based on Quantitative Evidence


Notch-Addicted Leukemia and Solid Tumor Research (T-ALL, Colorectal Cancer)

Cowanin is suited for studies investigating Notch-driven cancers where direct γ-secretase inhibition by DAPT fails to achieve adequate cancer-cell cytotoxicity. Its ability to kill HPB-ALL cells at 7.5 µM while inhibiting Notch through a distinct nicastrin-degradation mechanism makes it a valuable tool compound for probing Notch-dependent oncogene addiction and for combination studies with conventional therapies [1][2].

Nicastrin-Targeted Probe Development

Because cowanin is the first reported small molecule that accelerates nicastrin degradation, it can serve as a chemical probe for dissecting nicastrin biology, γ-secretase assembly dynamics, and the role of nicastrin glycosylation in Notch processing. Procurement of high-purity cowanin is essential for reliable Western blot and cycloheximide chase experiments that characterize nicastrin turnover [1].

Cholinergic Neurodegeneration Models (Alzheimer's Disease)

With dual AChE/BChE inhibitory potency exceeding that of galanthamine, cowanin is a candidate for in vitro and ex vivo neuroprotection assays. Its dual inhibition profile is especially relevant for disease stages where BChE activity predominates, and it can be benchmarked against galanthamine in enzyme kinetics and cellular models of cholinergic dysfunction [3].

Colorectal Cancer Apoptosis and MAPK/Akt Signaling Studies

Cowanin induces apoptosis in LoVo colorectal adenocarcinoma cells at 11 µg/mL, with defined modulation of Bcl-2 family proteins and MAPK/Akt pathways. This makes it a useful agent for studying p38-dependent apoptosis and for evaluating resistance mechanisms in colorectal cancer, particularly in combination with p38 inhibitors such as SB203580 [2].

Quote Request

Request a Quote for Cowanin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.